Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of new 3-substituted 7-azaindole derivatives. The reaction was extended to 4-azaindoles and 6-azaindoles, as electron-rich aromatic compounds .
Methods of Application or Experimental Procedures: The reaction involves direct coupling of 7-azaindole and cyclic imines, such as 3,4-dihydroisoquinoline, 6,7-dihydrothieno[3,2-c]pyridine, 3,4-dihydro-β-carboline, and 4,5-dihydro-3H-benz[c]azepine. All reactions were performed in solvent-free conditions by using both classical heating and microwave irradiation .
Results or Outcomes: The result of this application is the synthesis of new 3-substituted 7-azaindole derivatives. In all cases, microwave heating proved to be more convenient to synthesize these derivatives .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of new antiproliferative agents that inhibit cancer cell growth .
Methods of Application or Experimental Procedures: Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively, were designed, synthesized, and evaluated for antiproliferative activity .
Results or Outcomes: The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of thieno[3,2-d]pyrimidine derivatives .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents. The reaction conditions include heating in formic acid or reacting with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .
Results or Outcomes: The result of this application is the synthesis of new thieno[3,2-d]pyrimidine derivatives .
Summary of the Application: 6,7-Dihydrothieno[3,2-c]pyridine is used in the synthesis of tetrahydrothieno pyridines that show significant antibacterial activity .
Methods of Application or Experimental Procedures: The synthesis involves the reaction of 6,7-Dihydrothieno[3,2-c]pyridine with various reagents to produce tetrahydrothieno pyridines .
Results or Outcomes: Most of the synthesized tetrahydrothieno pyridines at 500μg/ml concentration have shown significant antibacterial activity against Bacillus substilis .
6,7-Dihydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by a fused thieno and pyridine ring system. Its molecular formula is , and it possesses unique structural properties that contribute to its reactivity and biological activity. The compound features a nitrogen atom within the pyridine ring and a sulfur atom in the thieno ring, which are critical for its chemical behavior and interactions with biological systems .
These reactions enable the synthesis of derivatives that may have enhanced biological activities or improved pharmacological profiles .
Research indicates that 6,7-dihydrothieno[3,2-c]pyridine exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 6,7-dihydrothieno[3,2-c]pyridine can be achieved through several methods:
6,7-Dihydrothieno[3,2-c]pyridine and its derivatives find applications in various fields:
Studies have shown that 6,7-dihydrothieno[3,2-c]pyridine interacts with several biological targets:
Several compounds share structural similarities with 6,7-dihydrothieno[3,2-c]pyridine. Here are some notable examples:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 4,5-Dihydrothieno[2,3-c]pyridine | Structure | 0.86 |
| 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine | Structure | 0.85 |
| 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine | Structure | 0.84 |
| 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines | Structure | N/A |
These compounds exhibit varying degrees of similarity based on structural features such as the presence of bromine or acyl groups. The unique combination of a thieno and pyridine structure in 6,7-dihydrothieno[3,2-c]pyridine distinguishes it from its analogs by influencing its reactivity and biological activity more profoundly than those with simpler modifications.
Intramolecular cyclization remains the most direct route to access the 6,7-dihydrothieno[3,2-c]pyridine core. Key approaches include:
Table 1: Representative Cyclization Conditions and Yields
| Starting Material | Reagent/Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| 2-(2-Thienyl)ethyl isothiocyanate | Methyl fluorosulfonate | DCM, 0°C, 2 h | 93 |
| 2-Bromo-3-thienylaldehyde | AgNO₃, NH₄OAc | MW, 140°C, 30 min | 86 |
Palladium and copper catalysts enable efficient functionalization of the thienopyridine core:
Mechanistic Insight: Density functional theory (DFT) studies reveal that palladium intermediates stabilize transition states during coupling, lowering activation energies by 12–15 kcal/mol compared to uncatalyzed pathways.
Regioselectivity is governed by electronic and steric factors:
Case Study: Functionalization of 6,7-dihydrothieno[3,2-c]pyridine-4(5H)-thione with hydrazides generates triazole-fused analogs, enhancing kinase inhibitory activity (IC₅₀ = 0.16 μM for Aurora-A).